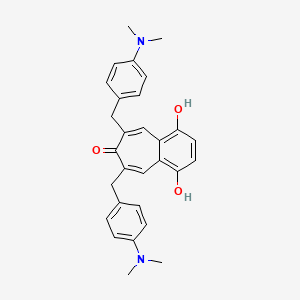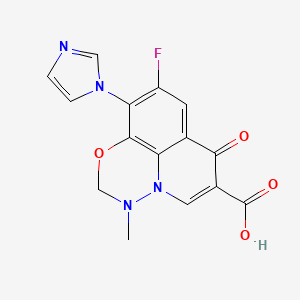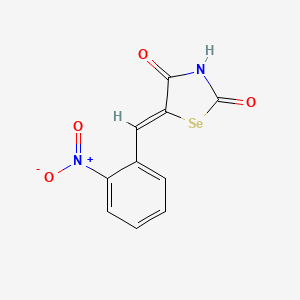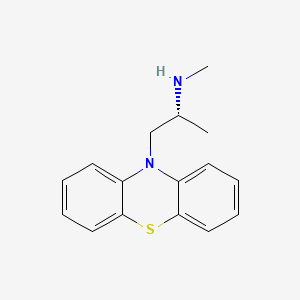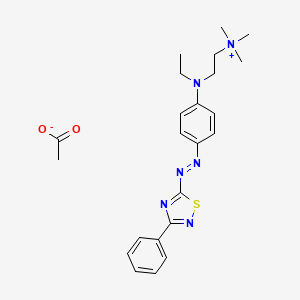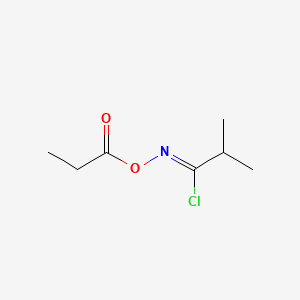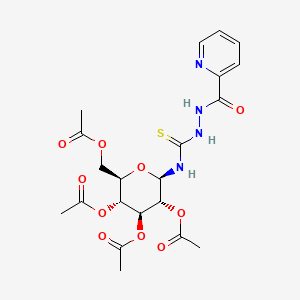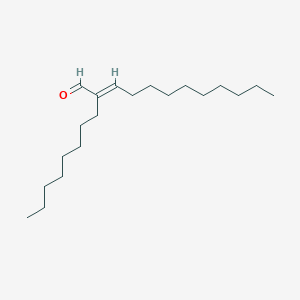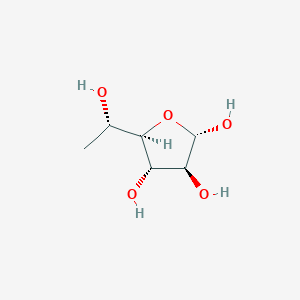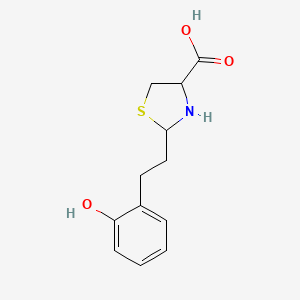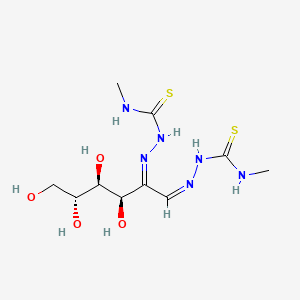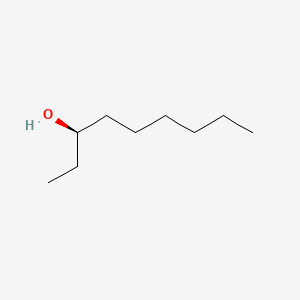
(R)-3-Nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Nonanol is an organic compound belonging to the class of alcohols. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a nine-carbon chain, with the ® configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Nonanol can be synthesized through various methods, including:
Reduction of 3-Nonanone: One common method involves the reduction of 3-Nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Hydroboration-Oxidation of 1-Nonene: Another method involves the hydroboration-oxidation of 1-Nonene, where 1-Nonene reacts with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods: Industrial production of ®-3-Nonanol often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-Nonanone using alcohol dehydrogenases is a common approach in industrial settings.
Chemical Reactions Analysis
Types of Reactions: ®-3-Nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-Nonanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Esterification: It reacts with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Esterification: Carboxylic acids, acid anhydrides, acid catalysts
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 3-Nonanone
Esterification: Nonyl esters
Substitution: Nonyl halides
Scientific Research Applications
®-3-Nonanol has diverse applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a pheromone or signaling molecule in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of ®-3-Nonanol depends on its specific application. In biological systems, it may interact with olfactory receptors or other molecular targets to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
(S)-3-Nonanol: The enantiomer of ®-3-Nonanol with a different spatial arrangement.
3-Nonanone: The ketone form of 3-Nonanol.
1-Nonanol: An isomer with the hydroxyl group on the first carbon.
Uniqueness: ®-3-Nonanol is unique due to its specific ® configuration, which imparts distinct chemical and biological properties compared to its enantiomer (S)-3-Nonanol and other isomers. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.
Properties
CAS No. |
61925-50-6 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(3R)-nonan-3-ol |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
GYSCXPVAKHVAAY-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC)O |
Canonical SMILES |
CCCCCCC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


